OM-153

WNT signaling Cancer biology Cellular assay

Tankyrase inhibitor studies frequently encounter reproducibility failures from off-target effects and variable pharmacokinetics among analogs. OM-153, a 1,2,4-triazole-based TNKS1/2 inhibitor, resolves this with rigorous pharmacological validation. • Picomolar cellular IC50: 0.63 nM (HEK293 WNT/β-catenin reporter) • Oral bioavailability AUC 4945 ng/mL·h; tumor growth inhibition at 0.33 mg/kg BID • AXIN1/2 stabilization & β-catenin reduction confirmed in treated tumors • 30-fold therapeutic window minimizes toxicity, simplifies dosing

Molecular Formula C28H24FN7O2
Molecular Weight 509.5 g/mol
Cat. No. B10831408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOM-153
Molecular FormulaC28H24FN7O2
Molecular Weight509.5 g/mol
Structural Identifiers
SMILESCCOC1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3F)C4CC(C4)NC(=O)C5=C6C(=CC=C5)N=CC=N6
InChIInChI=1S/C28H24FN7O2/c1-2-38-19-10-11-23(32-16-19)27-35-34-26(36(27)24-9-4-3-7-21(24)29)17-14-18(15-17)33-28(37)20-6-5-8-22-25(20)31-13-12-30-22/h3-13,16-18H,2,14-15H2,1H3,(H,33,37)
InChIKeyARCOJIXZDJYBCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OM-153 Procurement Specifications


OM-153 (CAS 2406278-81-5, MW 509.53 g/mol, C28H24FN7O2) is a potent, orally bioavailable, and selective small-molecule tankyrase 1/2 (TNKS1/2) inhibitor developed via a 1,2,4-triazole-based scaffold [1]. As a research-use compound, it is distinguished by its ability to potently inhibit WNT/β-catenin signaling, induce biomarker engagement (AXIN1/2 stabilization), and suppress tumor growth in colon carcinoma xenograft models at oral doses as low as 0.33 mg/kg twice daily [2].

OM-153 Substitution Is Unjustified


Tankyrase inhibitors exhibit substantial heterogeneity in their molecular pharmacology, driven by differences in chemical scaffold, binding mode, and physicochemical properties. OM-153 is a 1,2,4-triazole-based adenosine-site binder, a structural class associated with a distinct selectivity and ADME profile compared to nicotinamide-site binders (e.g., XAV939) or dual-site binders (e.g., NVP-TNKS656) [1]. Critical parameters such as cellular potency (picomolar IC50 for WNT/β-catenin reporter activity), oral bioavailability, and in vivo therapeutic window are not transferable across analogs [2]. Substituting OM-153 with a less well-characterized or structurally distinct tankyrase inhibitor introduces uncontrolled variability in key experimental outcomes, including target engagement, pathway modulation, and toxicity, thereby compromising data reproducibility and translational relevance [2].

OM-153 Evidence & Differentiation


WNT/β-Catenin Signaling Inhibition

OM-153 demonstrates a picomolar IC50 for inhibiting WNT/β-catenin signaling in a HEK293 cellular reporter assay, outperforming several well-known tankyrase inhibitors. Direct comparison from the same study shows OM-153's IC50 is 0.63 nM, which is 30-fold more potent than its parent compound OM-1700 (IC50 19 nM) and significantly more potent than many other tankyrase inhibitors tested [1].

WNT signaling Cancer biology Cellular assay

Oral Pharmacokinetics and Bioavailability

OM-153 demonstrates a substantially improved pharmacokinetic profile in mice compared to its direct predecessor, OM-1700. Following oral administration, OM-153 exhibits a 2.2-fold longer half-life (t1/2 = 1.5 h vs. 0.67 h) and a 2.1-fold higher plasma exposure (AUC = 4945 ng/mL·h vs. 2384 ng/mL·h), while maintaining favorable Caco-2 permeability (Papp = 40.5 × 10⁻⁶ cm/s) and a low efflux ratio (0.64) [1].

ADME Pharmacokinetics Oral bioavailability

In Vivo Therapeutic Window

OM-153 demonstrates a quantifiable therapeutic window in a COLO 320DM colon carcinoma xenograft model. Antitumor efficacy is observed at doses as low as 0.33 mg/kg orally twice daily, with no significant toxicity or histopathological changes at doses up to 10 mg/kg over a 28-day period. In contrast, a 100 mg/kg dose induces body weight loss and intestinal/kidney damage [1]. This defines a 30-fold margin between efficacious and toxic doses.

In vivo efficacy Therapeutic window Xenograft

PARP1 Selectivity

OM-153, as an adenosine-site binder, exhibits >50,000-fold selectivity for TNKS1/2 over PARP1 (IC50 >100,000 nM for PARP1 vs. 13 nM for TNKS1). This contrasts with nicotinamide-site binding tankyrase inhibitors (e.g., XAV939, E7449) which also inhibit PARP1 activity [1]. The clean selectivity profile is further validated by a Cerep safety panel of 44 targets showing <50% inhibition at 10 µM [2].

Selectivity PARP Off-target

Antiproliferative Activity in COLO 320DM

OM-153 demonstrates a 65-fold improvement in antiproliferative potency against the APC-mutated, WNT-dependent colon cancer cell line COLO 320DM compared to its parent compound OM-1700. The GI50 value for OM-153 is 10 nM, whereas OM-1700 exhibits a GI50 of 650 nM [1]. Both compounds show negligible activity against the WNT-independent RKO cell line (GI50 > 10,000 nM), confirming target-specific growth inhibition.

Antiproliferative Colon cancer Cell growth

OM-153 Application Scenarios


WNT-Dependent Tumor Efficacy Studies

OM-153 is ideally suited for in vivo efficacy studies in colon carcinoma and other WNT/β-catenin-driven tumor models. Its picomolar cellular potency (IC50 0.63 nM in HEK293 WNT reporter assay) [1] and oral bioavailability (AUC 4945 ng/mL·h, t1/2 1.5 h) [2] enable robust target engagement and tumor growth inhibition at low, well-tolerated doses (0.33-10 mg/kg BID) [3]. The established 30-fold therapeutic window reduces confounding toxicity and simplifies dosing regimen optimization [3].

Immune Checkpoint Combination Therapy

OM-153 potentiates the antitumor effect of anti-PD-1 therapy in syngeneic mouse melanoma models (B16-F10) [1]. This evidence supports its use in immuno-oncology combination studies, where tankyrase inhibition may overcome β-catenin-mediated immune resistance [1].

Anti-Fibrotic Studies

OM-153 demonstrates anti-fibrotic activity by stabilizing AXIN and AMOT, thereby reducing both WNT/β-catenin and YAP signaling [1]. In human lung fibroblasts, OM-153 (0.3-30 nM) reduces fibrogenesis induced by pro-fibrotic cytokines [1]. This positions OM-153 as a valuable tool compound for investigating tankyrase inhibition in fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).

Biomarker Engagement Assays

OM-153 induces robust, dose-dependent stabilization of AXIN1/2 and reduction of nuclear β-catenin in treated tumors, as confirmed by immunoblot and qRT-PCR analyses [1]. This well-characterized biomarker response makes OM-153 an excellent positive control for target engagement assays and for validating downstream pathway modulation in WNT/β-catenin and Hippo signaling research [1].

Technical Documentation Hub

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